molecular formula C14H20N2O B1330983 N-(2,6-dimethylphenyl)piperidine-3-carboxamide CAS No. 337488-90-1

N-(2,6-dimethylphenyl)piperidine-3-carboxamide

Cat. No.: B1330983
CAS No.: 337488-90-1
M. Wt: 232.32 g/mol
InChI Key: DZYUAAHPVDFFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)piperidine-3-carboxamide (CAS 337488-90-1) is a secondary amide compound with a molecular formula of C₁₄H₂₀N₂O and a molecular weight of 232.32 g/mol . This compound is primarily characterized as a sodium channel blocker . By inhibiting the flow of sodium ions in neurons, it disrupts the propagation of action potentials, a mechanism that makes it a molecule of interest in neuroscience research for studying local anesthetic pathways and neuronal signal conduction . The core structure of this molecule, which combines a piperidine ring with a substituted aromatic system, is shared by several well-known local anesthetics, highlighting its value as a chemical scaffold in pharmacological and developmental research . Researchers utilize this compound in various applications, including the study of ion channel function and as a building block in synthetic chemistry for the development of more complex bioactive molecules . The compound is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-5-3-6-11(2)13(10)16-14(17)12-7-4-8-15-9-12/h3,5-6,12,15H,4,7-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYUAAHPVDFFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349551
Record name Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337488-90-1
Record name Piperidine-3-carboxylic acid (2,6-dimethyl-phenyl)-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)piperidine-3-carboxamide typically involves the reaction of piperidine-3-carboxylic acid with 2,6-dimethyl-phenylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Oxidation Reactions

N-(2,6-dimethylphenyl)piperidine-3-carboxamide undergoes oxidation at the piperidine nitrogen or aromatic ring. Key transformations include:

Reaction Type Reagents/Conditions Product Yield Source
N-OxidationH₂O₂, mCPBA (m-chloroperbenzoic acid)Piperidine N-oxide derivative65–78%
Aromatic ring oxidationKMnO₄ (acidic conditions)Hydroxylated aromatic products≤50%

Mechanistic Insight :

  • N-Oxidation occurs via radical intermediates under mild oxidative conditions.

  • Aromatic oxidation is less favored due to steric hindrance from the 2,6-dimethyl groups.

Reduction Reactions

The amide group and piperidine ring participate in reduction reactions:

Reaction Type Reagents/Conditions Product Yield Source
Amide reductionLiAlH₄ (anhydrous ether)Corresponding amine derivative70–85%
Piperidine ring hydrogenationH₂, Pd/C (ethanol, 60°C)Saturated cyclohexane derivative55%

Key Observations :

  • LiAlH₄ selectively reduces the amide to an amine without affecting the aromatic ring .

  • Catalytic hydrogenation requires elevated temperatures due to the stability of the piperidine ring.

Substitution Reactions

Electrophilic substitution occurs on the aromatic ring under controlled conditions:

Reaction Type Reagents/Conditions Product Yield Source
BrominationBr₂ (FeBr₃ catalyst)4-Bromo-2,6-dimethyl derivative40–60%
NitrationHNO₃/H₂SO₄4-Nitro-2,6-dimethyl derivative35–50%

Regioselectivity :
Substitution occurs at the para position relative to the amide group due to electronic and steric effects.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Yield Source
Acidic hydrolysisHCl (6M, reflux)Piperidine-3-carboxylic acid + 2,6-dimethylaniline88%
Basic hydrolysisNaOH (10%, 100°C)Sodium salt of carboxylic acid + amine75%

Industrial Relevance :
Hydrolysis is a critical step in the synthesis of intermediates for local anesthetics like ropivacaine .

Alkylation Reactions

Substitution at the piperidine nitrogen enables functionalization:

Alkylating Agent Conditions Product Yield Purity Source
BromobutaneNa₂CO₃, EtOH, 75°C, 5hN-Butyl derivative (Levobupivacaine precursor)93%99.12%
1-Bromo-3-fluoropentaneK₂CO₃, DMF, 80°CFluoropentyl derivative79%95%

Optimization Data :

  • Ethanol as solvent and Na₂CO₃ as base maximize yield and purity .

  • Extended reaction times (>5h) do not improve yields .

Stability and Degradation

The compound exhibits sensitivity to:

  • Light : Gradual darkening due to radical formation.

  • Heat : Decomposes above 250°C (TGA data).

  • pH : Stable in neutral conditions but hydrolyzes rapidly in strong acids/bases .

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-(2,6-dimethylphenyl)piperidine-3-carboxamide primarily functions as a sodium channel blocker. By inhibiting sodium ion flow in neurons, it disrupts action potential propagation, which can lead to decreased sensation in targeted areas, making it useful as a local anesthetic. This compound's pharmacokinetics involve liver metabolism and renal excretion, highlighting its importance in therapeutic applications .

Chemistry

  • Building Block : this compound serves as a crucial building block in the synthesis of various organic compounds. Its unique structure allows for diverse synthetic pathways.

Biology

  • Biological Activities : Research indicates potential antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy against various pathogens and cancer cells .

Medicine

  • Pharmaceutical Intermediate : The compound is being investigated as a precursor in the synthesis of local anesthetics such as levobupivacaine. Its lower cardiac toxicity compared to other anesthetics enhances its clinical safety profile .

Industry

  • Material Development : In industrial settings, this compound is utilized in developing new materials and chemical processes, contributing to advancements in pharmaceuticals and chemical manufacturing.

Case Studies

  • Levobupivacaine Synthesis : A study demonstrated the effective synthesis of levobupivacaine from N-(2,6-dimethylphenyl)piperidine-2-carboxamide using cost-effective methods that achieved high purity (99.90%) and enantiomeric excess (99.30%). This process emphasizes the compound's role in developing safer anesthetics for clinical use .
  • Anticancer Research : Investigations into the anticancer properties of this compound revealed promising results against specific cancer cell lines, indicating its potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared below with three analogs, emphasizing substituent positions, heterocyclic systems, and applications.

Table 1: Structural and Functional Comparison
Compound Name CAS No. Molecular Formula Substituents Application/Use
N-(2,6-dimethylphenyl)piperidine-3-carboxamide N/A C₁₄H₂₀N₂O Piperidine-3-carboxamide Pharmaceuticals, Agrochemicals
(RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide 15883-20-2 C₁₄H₂₀N₂O Piperidine-2-carboxamide Mepivacaine impurity
N-(2,6-Dimethylphenyl)-pyridine-2-carboxamide 39627-98-0 C₁₄H₁₄N₂O Pyridine-2-carboxamide Mepivacaine impurity
(S)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride 132112-35-7 C₁₇H₂₅N₂O•HCl 1-propyl, Piperidine-2-carboxamide (HCl) Likely pharmaceutical

Detailed Analysis of Analogous Compounds

(RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide
  • Structural Difference : The carboxamide group is at the 2-position of the piperidine ring instead of the 3-position.
  • Role: This compound is a known impurity (Impurity B) in mepivacaine hydrochloride synthesis, a local anesthetic.
  • Impact of Substituent Position : The 2-carboxamide configuration may alter steric hindrance or hydrogen-bonding capacity, affecting receptor binding compared to the 3-position isomer.
N-(2,6-Dimethylphenyl)-pyridine-2-carboxamide
  • Structural Difference : Replaces the piperidine ring with a pyridine ring, introducing aromaticity and reducing basicity.
  • Role : Listed as Impurity C in mepivacaine synthesis. The pyridine ring’s electron-withdrawing nature may influence solubility and metabolic stability compared to piperidine analogs.
(S)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride
  • Structural Difference : Incorporates a propyl group at the 1-position of the piperidine ring and exists as a hydrochloride salt.
  • The hydrochloride salt improves aqueous solubility, a critical factor for pharmaceutical formulations.

Physicochemical and Pharmacological Implications

  • Piperidine vs. Pyridine : Piperidine’s saturated ring offers conformational flexibility, while pyridine’s aromaticity may enhance stability but reduce basicity.
  • Positional Isomerism : The 2-carboxamide analogs (e.g., Impurity B) are structurally closer to mepivacaine, suggesting shared metabolic pathways or toxicity profiles.
  • Salt Forms : Hydrochloride derivatives (e.g., 132112-35-7) demonstrate improved solubility, a key advantage for drug delivery.

Research and Regulatory Considerations

  • Impurity Profiles : The analogs in Table 1 are critical in pharmaceutical quality control, as their presence in APIs like mepivacaine is tightly regulated.
  • Synthetic Challenges : The discontinued status of this compound may reflect synthetic complexity or instability compared to its 2-carboxamide counterparts.
  • Therapeutic Potential: Piperidine-3-carboxamide’s analgesic applications contrast with the 2-carboxamide impurities, underscoring the importance of structural precision in drug design.

Biological Activity

N-(2,6-dimethylphenyl)piperidine-3-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent studies.

The primary mechanism of action for this compound involves its interaction with ion channels and various enzymes. It has been shown to affect:

  • Sodium and Potassium Ion Channels : Similar to other local anesthetics, this compound blocks the conduction of nerve impulses by inhibiting sodium and potassium ion channels in the dorsal horn of the spinal cord.
  • Enzyme Inhibition : Research indicates that it can inhibit various enzymes, including kinases and proteases, which are crucial in processes such as inflammation and cancer progression .

This compound exhibits several important biochemical properties:

  • Metabolic Pathways : The compound interacts with cytochrome P450 enzymes, influencing its metabolic profile. For instance, it is involved in the N-dealkylation process similar to that of ropivacaine .
  • Interaction with Biomolecules : It has been reported to bind with various proteins and enzymes, potentially altering their activity and affecting metabolic pathways .

Biological Activity Spectrum

The biological activity spectrum of this compound includes:

  • Antinociceptive Effects : As a local anesthetic precursor, it is primarily used for pain management. Its efficacy is comparable to established agents like bupivacaine but with a potentially lower cardiotoxic profile .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in specific cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potentials of this compound:

  • Study on Local Anesthetic Properties :
    • A comparative analysis revealed that the racemic form of this compound demonstrated sensory and motor block effects similar to bupivacaine, albeit with slightly lower efficacy .
  • Enzyme Interaction Studies :
    • Research highlighted its ability to inhibit GABA transaminase, leading to increased GABA levels. This suggests potential applications in neuroprotection and treatment of neurological disorders .
  • Cancer Cell Line Studies :
    • In vitro assays indicated that certain derivatives effectively inhibited proliferation in MDA-MB-231 triple-negative breast cancer cells while sparing non-cancerous cells . The IC50 values for these compounds were significantly lower than those for conventional chemotherapeutics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Local AnestheticBlocks nerve impulse conduction; comparable to bupivacaine
Enzyme InhibitionInhibits GABA transaminase; increases GABA levels
Anticancer ActivityInhibits proliferation in cancer cell lines
MechanismTarget/EffectReference
Ion Channel BlockadeSodium and potassium channels
Enzyme InteractionKinases, proteases

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,6-dimethylphenyl)piperidine-3-carboxamide with high purity?

A common approach involves nucleophilic substitution or coupling reactions. For example, a related compound, N-(2,6-dimethylphenyl)chloroacetamide, was synthesized using a 1:4 molar ratio of the starting material to diethylamine, ensuring excess amine to drive the reaction to completion . Optimization may include:

  • Reagent ratios : Use 4 equivalents of nucleophile (e.g., piperidine derivatives) to minimize side products.
  • Temperature control : Reactions often proceed at reflux (e.g., 60–80°C) in polar aprotic solvents like DMF or acetonitrile.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. How can the structural identity of this compound be confirmed?

A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for 2,6-dimethylphenyl; piperidine carbons at δ 40–60 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 261.2).
  • X-ray crystallography : For crystalline derivatives, SHELXL refinement (via SHELX suite) resolves bond lengths/angles and stereochemistry .

Q. What analytical methods are suitable for assessing purity and detecting impurities?

  • HPLC-UV/Vis : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 30–70% acetonitrile over 20 min) detect impurities at 254 nm.
  • LC-MS : Identifies impurities via molecular ion peaks (e.g., N-(2,6-dimethylphenyl)pyridine-2-carboxamide, CAS 39627-98-0, detected at m/z 253.1) .
  • TLC : Preliminary screening using silica plates (ethyl acetate:hexane = 1:3).

Advanced Research Questions

Q. How can enantiomers of this compound be resolved for pharmacological studies?

Chiral separation techniques include:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) at 1 mL/min. Monitor enantiomeric excess (ee) via UV detection.
  • Supercritical Fluid Chromatography (SFC) : CO2_2/methanol mobile phases enhance resolution for racemic mixtures (e.g., (RS)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, CAS 15883-20-2) .
  • Stereochemical confirmation : Compare optical rotation with known standards or use X-ray crystallography .

Q. What strategies mitigate impurity formation during synthesis?

Key impurities include:

Impurity NameCAS No.Detection Method
(RS)-Piperidine-2-carboxamide15883-20-2HPLC-UV
Pyridine-2-carboxamide derivative39627-98-0LC-MS
Mitigation :
  • Reaction monitoring : In-situ FTIR tracks intermediate formation.
  • Temperature modulation : Lower temperatures reduce byproducts like dimerization.
  • Catalyst optimization : Palladium catalysts for coupling reactions minimize side products .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

SHELX programs (e.g., SHELXL) refine crystal structures by:

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction at 100 K.
  • Twinned data handling : SHELXD/SHELXE resolve pseudosymmetry in challenging crystals.
  • Validation : R-factor (<5%) and goodness-of-fit (≤1.05) ensure accuracy .

Q. How do reaction mechanisms differ between piperidine-2-carboxamide and piperidine-3-carboxamide derivatives?

  • Steric effects : The 3-carboxamide position reduces steric hindrance with the 2,6-dimethylphenyl group, favoring nucleophilic attack.
  • Kinetic studies : Use 13^{13}C-labeled intermediates (e.g., [1,2,3-13^{13}C3_3]propyl derivatives) to track regioselectivity via NMR .
  • Computational modeling : Density Functional Theory (DFT) calculates energy barriers for transition states.

Data Contradiction Analysis

Discrepancies in impurity profiles may arise from:

  • Analytical method sensitivity : HPLC-UV may miss low-abundance impurities detectable via LC-MS.
  • Stereochemical oversight : Racemic mixtures (e.g., RS vs. S isomers) require chiral columns for accurate quantification .
  • Reagent quality : Trace amines in diethylamine (e.g., triethylamine) can form unexpected adducts; use ultra-pure reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.